3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Overview
Description
3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxy groups and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 3,4,5-triethoxybenzoic acid with 4-imidazo[1,2-a]pyridin-2-ylphenylamine under amide bond formation conditions. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide.
Scientific Research Applications
3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(4-pyridin-2-ylphenyl)benzamide: Lacks the imidazo[1,2-a] moiety.
3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)aniline: Aniline derivative instead of benzamide.
Uniqueness
3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the presence of both ethoxy groups and the imidazo[1,2-a]pyridine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-19(16-23(32-5-2)25(22)33-6-3)26(30)27-20-12-10-18(11-13-20)21-17-29-14-8-7-9-24(29)28-21/h7-17H,4-6H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYRZYAJGRDBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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